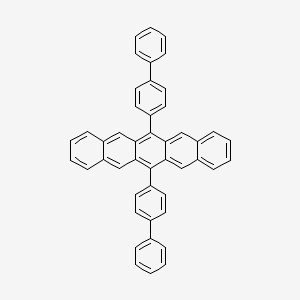
6,13-双(4-联苯基)并五苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its excellent charge transport properties. This compound is particularly notable for its enhanced solubility and stability, making it a valuable material in the field of organic electronics, especially in organic field-effect transistors (OFETs) and other flexible electronic devices .
科学研究应用
6,13-Bis(4-biphenylyl)pentacene has a wide range of scientific research applications:
Chemistry: Used as a material in organic synthesis and as a precursor for other functionalized pentacene derivatives.
Biology: Investigated for its potential use in bioelectronics and biosensors due to its electronic properties.
Medicine: Explored for applications in drug delivery systems and as a component in diagnostic devices.
作用机制
Target of Action
6,13-Bis(4-biphenylyl)pentacene, also known as 6,13-di-biphenyl-4-yl-pentacene, is primarily used in the field of organic semiconductors . Its primary targets are organic field-effect transistors (OFETs), where it plays a crucial role in charge transport .
Mode of Action
The compound interacts with its targets (OFETs) by facilitating charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene, making it possible to use the derivatives in spin coating of OFETs .
Biochemical Pathways
The compound’s interaction with its targets results in changes in the electronic properties of the OFETs, affecting their performance .
Pharmacokinetics
Its solubility in organic solvents like chloroform, dichloromethane, thf, and toluene is noteworthy .
Result of Action
The result of the compound’s action is the improved performance of OFETs. Specifically, the compound has been shown to increase the charge transport mobility and the on/off current ratio in OFETs . Moreover, the compound is more stable under oxidation compared to pentacene .
Action Environment
The action, efficacy, and stability of 6,13-Bis(4-biphenylyl)pentacene are influenced by environmental factors such as the type of solvent used and the temperature . For instance, the compound’s solubility varies with different solvents, which can impact its performance in OFETs . Additionally, the compound’s stability can be affected by exposure to light and oxygen .
生化分析
Biochemical Properties
6,13-Bis(4-biphenylyl)pentacene plays a crucial role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein complexes. For instance, 6,13-Bis(4-biphenylyl)pentacene has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of 6,13-Bis(4-biphenylyl)pentacene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6,13-Bis(4-biphenylyl)pentacene has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6,13-Bis(4-biphenylyl)pentacene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,13-Bis(4-biphenylyl)pentacene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Studies have shown that the degradation products of 6,13-Bis(4-biphenylyl)pentacene can have different biological activities compared to the parent compound. Long-term exposure to 6,13-Bis(4-biphenylyl)pentacene in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 6,13-Bis(4-biphenylyl)pentacene vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as promoting cell survival and proliferation. At high doses, 6,13-Bis(4-biphenylyl)pentacene can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the biological response to 6,13-Bis(4-biphenylyl)pentacene changes dramatically at specific concentration ranges .
Metabolic Pathways
6,13-Bis(4-biphenylyl)pentacene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The metabolic pathways of 6,13-Bis(4-biphenylyl)pentacene are complex and can vary depending on the specific cellular context .
Transport and Distribution
Within cells and tissues, 6,13-Bis(4-biphenylyl)pentacene is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The localization and accumulation of 6,13-Bis(4-biphenylyl)pentacene can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 6,13-Bis(4-biphenylyl)pentacene is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(4-biphenylyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. One common method includes the use of 6,13-pentacenequinone and organolithium reagents to prepare 6,13-dihydropentacene at low temperatures (0°C). This intermediate is then reduced using tin(II) chloride and hydrochloric acid at room temperature to yield the desired pentacene derivative .
Industrial Production Methods: While specific industrial production methods for 6,13-Bis(4-biphenylyl)pentacene are not widely documented, the general approach involves large-scale organic synthesis techniques, including controlled temperature reactions and purification processes such as recrystallization and chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions: 6,13-Bis(4-biphenylyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can revert oxidized forms back to the original pentacene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pentacene framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include various substituted pentacene derivatives, quinones, and reduced forms of the compound .
相似化合物的比较
- 6,13-Bis(4-butylphenyl)pentacene
- 6,13-Bis(m-tolyl)pentacene
- 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene)
Comparison: 6,13-Bis(4-biphenylyl)pentacene is unique due to its specific biphenyl substituents, which enhance its solubility and stability compared to other derivatives. For instance, TIPS-pentacene is known for its high solubility and stability, but 6,13-Bis(4-biphenylyl)pentacene offers a different balance of electronic properties and processability, making it suitable for specific applications in flexible electronics .
属性
IUPAC Name |
6,13-bis(4-phenylphenyl)pentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCFCMBWVLRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
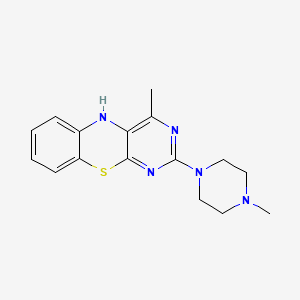
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)


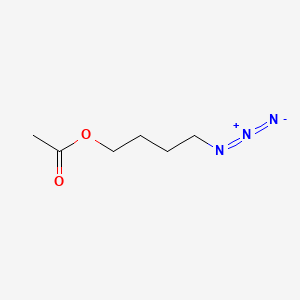
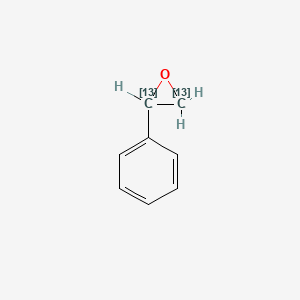
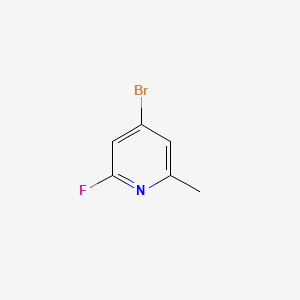
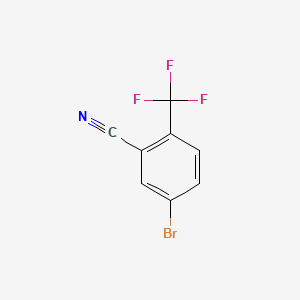
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
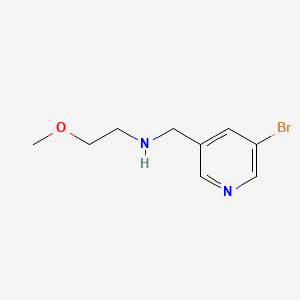
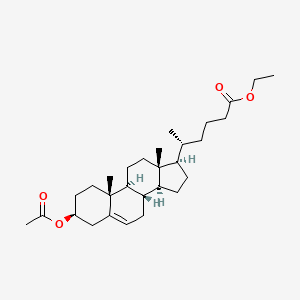

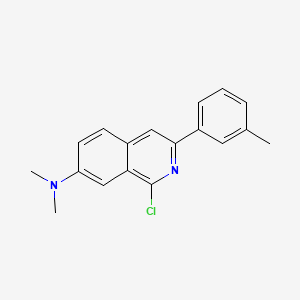
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
